molecular formula C11H11F B2875531 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane CAS No. 1823878-55-2

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane

Cat. No. B2875531
CAS RN: 1823878-55-2
M. Wt: 162.207
InChI Key: UKBMDYGEJPCRLH-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is a type of fluoro-bicyclo[1.1.1]pentane . After more than 20 years of trials, a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .


Synthesis Analysis

A practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . The physicochemical properties of the F-BCPs have been studied, and the core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .


Molecular Structure Analysis

The molecular structure of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is based on the bicyclo[1.1.1]pentane core, which is a highly strained molecule . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .


Chemical Reactions Analysis

The chemical reactions involving 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane are part of a practical general reaction that gives bicyclo[1.1.1]pentanes . This reaction does not require additional additives or catalysts .


Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The bridge-fluorination of bicyclo[1.1.1]pentane seems to slightly decrease its lipophilicity (clogP) .

Scientific Research Applications

Medicinal Chemistry: Bioisostere for Drug Development

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane serves as a valuable bioisostere in medicinal chemistry. It has been used to replace phenyl rings in drug molecules, leading to compounds with higher activity and improved physicochemical properties . This modification can enhance a drug’s solubility, potency, and metabolic stability, potentially reducing therapeutic doses and the risk of drug-drug interactions .

Materials Science: Molecular Rods and Rotors

In materials science, this compound has been utilized as a molecular rod and rotor due to its rigid and three-dimensional structure. These properties are essential for developing advanced materials with specific mechanical and dynamic functions .

Supramolecular Chemistry: Linker Units

The unique structure of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane makes it an excellent candidate for supramolecular linker units. These linkers are crucial for constructing complex molecular assemblies that can have applications in catalysis, drug delivery, and the creation of new materials .

Liquid Crystals: Structural Component

This compound’s ability to impart three-dimensional character and saturation makes it a suitable structural component in the design of liquid crystals. These materials are pivotal in display technologies and other applications requiring controlled alignment of molecules .

FRET Sensors: Enhancing Sensitivity

The incorporation of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane into FRET (Förster Resonance Energy Transfer) sensors can enhance their sensitivity. Its structural rigidity and electronic properties can improve the efficiency of energy transfer, which is vital for the detection of biological and chemical substances .

Metal–Organic Frameworks (MOFs): Building Blocks

Due to its robustness and versatility, 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is used as a building block in metal–organic frameworks. MOFs have a wide range of applications, including gas storage, separation, and catalysis, owing to their high surface area and tunable porosity .

Future Directions

The future directions for 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane and similar compounds involve easing the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs . This work should help in the large-scale preparation of these compounds .

Mechanism of Action

Target of Action

The primary targets of 1-(3-Fluorophenyl)bicyclo[11It’s known that bicyclo[111]pentane derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The exact mode of action of 1-(3-Fluorophenyl)bicyclo[11The bicyclo[111]pentane (BCP) motif adds three-dimensional character and saturation to compounds . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The specific biochemical pathways affected by 1-(3-Fluorophenyl)bicyclo[11It’s known that the bcp motif has been used in various aspects of chemistry, from medicinal chemistry to supramolecular chemistry .

Pharmacokinetics

The ADME properties of 1-(3-Fluorophenyl)bicyclo[11It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, fsp3, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . This suggests that the BCP motif could potentially enhance the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 1-(3-Fluorophenyl)bicyclo[11It’s known that the bcp motif has been used to replace the phenyl ring in a γ-secretase inhibitor, resulting in higher activity and improved physicochemical properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(3-Fluorophenyl)bicyclo[11It’s known that chemists often incorporate a fluorine atom into organic molecules to fine-tune their physicochemical properties .

properties

IUPAC Name

1-(3-fluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBMDYGEJPCRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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